molecular formula C7H6BrF3N2O B13078884 5-Amino-3-bromo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one

5-Amino-3-bromo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one

Cat. No.: B13078884
M. Wt: 271.03 g/mol
InChI Key: GPCOOTMCVVRSCU-UHFFFAOYSA-N
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Description

5-Amino-3-bromo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound containing nitrogen and bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-bromo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one can be achieved through a multi-step processThe reaction conditions typically involve the use of solvents such as acetonitrile and reagents like N-bromosuccinimide (NBS) for the bromination step .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-bromo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom in the compound can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-Amino-3-bromo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in cancer treatment.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-3-bromo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may act as an inhibitor of the YAP:TEAD protein-protein interaction, which is involved in the Hippo signaling pathway .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3-bromo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one: can be compared with other heterocyclic compounds containing similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its trifluoroethyl group, in particular, may enhance its stability and bioavailability compared to similar compounds.

Properties

Molecular Formula

C7H6BrF3N2O

Molecular Weight

271.03 g/mol

IUPAC Name

5-amino-3-bromo-1-(2,2,2-trifluoroethyl)pyridin-2-one

InChI

InChI=1S/C7H6BrF3N2O/c8-5-1-4(12)2-13(6(5)14)3-7(9,10)11/h1-2H,3,12H2

InChI Key

GPCOOTMCVVRSCU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)N(C=C1N)CC(F)(F)F)Br

Origin of Product

United States

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